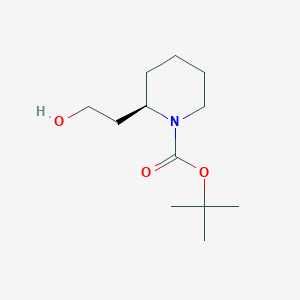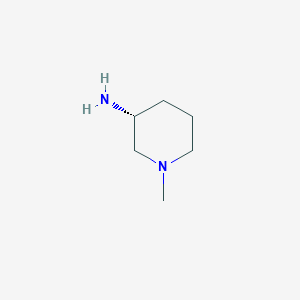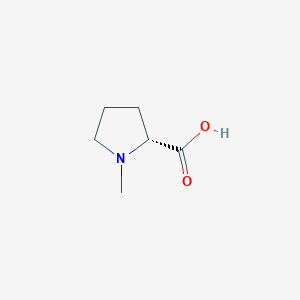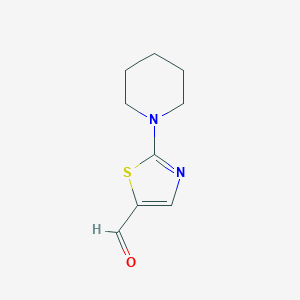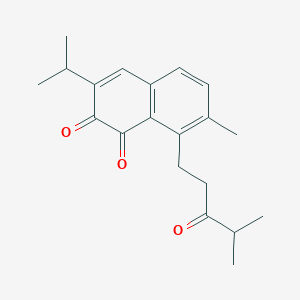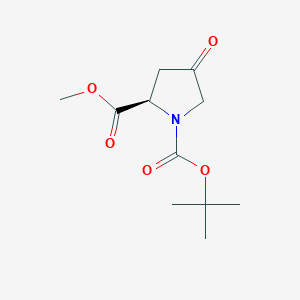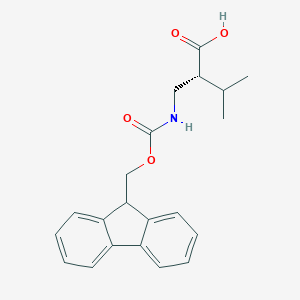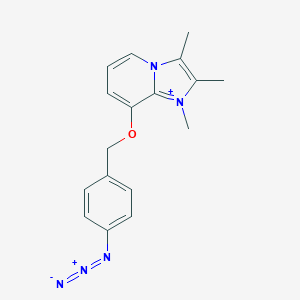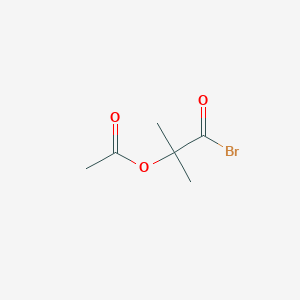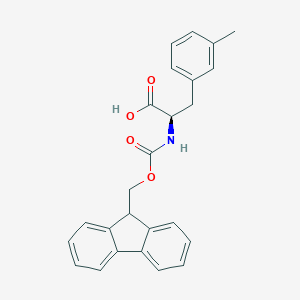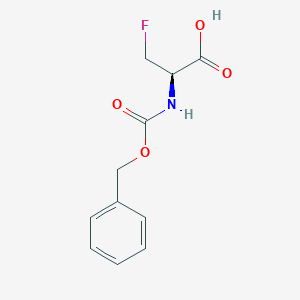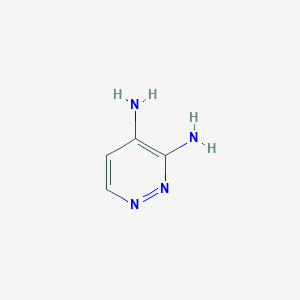
Pyridazine-3,4-diamine
Overview
Description
Pyridazine-3,4-diamine is a chemical compound that serves as a scaffold in medicinal chemistry. It is characterized by the presence of a pyridazine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms at positions 3 and 4. This structure is of interest due to its potential applications in various fields, including the development of pharmaceuticals and advanced materials.
Synthesis Analysis
The synthesis of pyridazine-3,4-diamine derivatives can be challenging due to the reactivity of the amino groups. However, a novel approach has been reported for the synthesis of 4-aryl and alkyl substituted, N6-alkylated pyridazine-3,6-diamines. This method utilizes a Buchwald protocol, which takes advantage of the unreactive nature of the pyridazine 3-amino group, thus eliminating the need for additional protecting groups during the transformation. The precursors for this synthesis are prepared through selective Suzuki or Negishi transformations using commercially available 4-bromo-6-chloro-3-pyridazinamine .
Molecular Structure Analysis
The molecular structure of pyridazine-3,4-diamine derivatives is characterized by the pyridazine ring and the substituents attached to it. The position of the amino groups and the nature of the substituents can significantly influence the properties and reactivity of these compounds. For instance, the introduction of an imidazole pendant group to the diamine monomer can lead to the formation of polyimides with high thermal stability and solubility in polar solvents .
Chemical Reactions Analysis
Pyridazine-3,4-diamine and its derivatives can undergo various chemical reactions, including aromatic nucleophilic substitution (SNAr). For example, the synthesis of 4,7-dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine involves SNAr reactions where bromine atoms are substituted by oxygen and nitrogen nucleophiles. The use of Buchwald-Hartwig or Ullmann techniques allows for the incorporation of nitrogen bases into the pyridazine core. These reactions can lead to the formation of compounds with interesting properties, such as liquid crystals .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazine-3,4-diamine derivatives are influenced by their molecular structure. For instance, polyimides derived from an unsymmetrical diamine containing an imidazole pendant group exhibit excellent solubility in aprotic polar solvents and high glass transition temperatures, indicating their potential for high-performance materials. The thermal stability of these polyimides can vary depending on the dianhydride monomer used, with some being stable up to temperatures above 450°C . The introduction of different substituents can also lead to the formation of stable S…N2-(N=N) bound chains, which are promising for the design of liquid crystals .
Scientific Research Applications
-
Medicinal Chemistry and Optoelectronics
- Pyridazine derivatives have emerged as privileged structures in heterocyclic chemistry because of their potential applications in medicinal chemistry and optoelectronics .
- The [3 + n] cycloaddition reactions in the pyridazine series have been advanced in recent years .
- The stereochemistry and regiochemistry of the cycloaddition reactions are discussed .
- Applications in optoelectronics (in particular, as fluorescent materials and sensors) and medicinal chemistry (in particular, antimicrobials and anticancer) are also reviewed .
-
Pharmacological Activities
- Pyridazine and pyridazinone are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities .
- These activities include antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .
- Pyridazine ring are present in some commercially available drugs and agrochemicals .
- Various pyridazine based scaffolds have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
-
Analgesic, Anti-inflammatory, and Antipyretic Activities
-
Antimicrobial and Antidepressant Activities
-
Antidiabetic and Antihypertensive Activities
-
Analgesic and Anti-tumor Activities
-
Cardiovascular Drugs and Agrochemicals
-
c-Met Inhibition or GABA A Modulating Activity
-
Antimicrobial, Muscle Relaxant, Antidepressant, Antidiabetic, Anti-hypertensive, Analgesic, Anti-tumor, Antiviral, Nephrotropic, Anti-inflammatory, Anti-viral, Anticancer, Anti-aggregative, Anti-epileptic Activities
- Pyridazine and its derivatives are very important compounds in nitrogen-containing heterocyclic compounds due to their various reported pharmacological activities such as antimicrobial, muscle relaxant, antidepressant, antidiabetic, anti-hypertensive, analgesic, anti-tumor, antiviral, nephrotropic, anti-inflammatory, anti-viral, anticancer, anti-aggregative, anti-epileptic .
Safety And Hazards
Future Directions
properties
IUPAC Name |
pyridazine-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4/c5-3-1-2-7-8-4(3)6/h1-2H,(H2,5,7)(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFLYXZXQZSHOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC(=C1N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80423339 | |
| Record name | pyridazine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80423339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridazine-3,4-diamine | |
CAS RN |
61070-98-2 | |
| Record name | pyridazine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80423339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



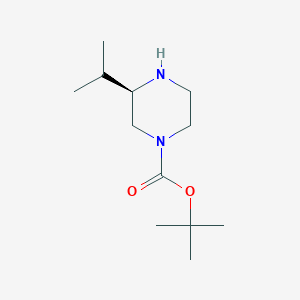
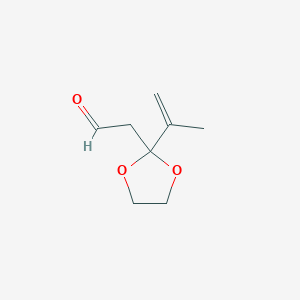
![(Z)-7-[(1R,2R,5S)-5-hydroxy-3-methylidene-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B152146.png)
